2-Ethynyl-4-methoxy-5-methylpyrimidine

Descripción

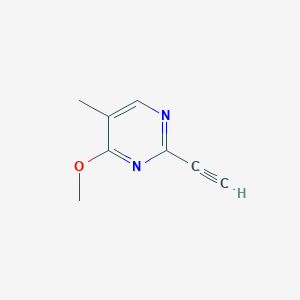

Structure

2D Structure

Propiedades

IUPAC Name |

2-ethynyl-4-methoxy-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-4-7-9-5-6(2)8(10-7)11-3/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAARFCJPJZAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ethynylation of 4-Methoxy-5-methylpyrimidine

The typical synthetic route involves reacting 4-methoxy-5-methylpyrimidine with an ethynylating agent under basic conditions. Potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly employed bases to deprotonate the ethynyl moiety, facilitating nucleophilic attack on the pyrimidine ring.

- Solvents: Acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) are preferred due to their polarity and ability to dissolve both reactants and bases.

- Temperature: Reactions are generally conducted at elevated temperatures (60–110 °C) to promote the substitution.

- Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of sensitive intermediates.

Catalytic Hydrogenation and Functional Group Interconversions

While direct ethynylation is the main route, related pyrimidine derivatives such as 2-methoxy-5-amino-4-methylpyrimidine can be synthesized via catalytic hydrogenation of nitro precursors. For example, 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine can be converted to the corresponding amino derivative using nickel catalyst under hydrogen pressure, which can then be further functionalized to introduce the ethynyl group.

- Catalyst: Nickel powder.

- Solvents: Methanol or acetonitrile.

- Conditions: Hydrogen pressure (2.0–3.0 MPa), temperature range 30–50 °C, reaction time around 5 hours.

- Yield: High purity (>98%) and yields ranging from 71% to 86% have been reported.

Multicomponent and One-Pot Synthetic Approaches

Advanced synthetic protocols involve multicomponent reactions where α-bromoketones, N-tosylhydrazones, and 2-ethynylpyridine derivatives react in one pot under basic conditions to afford substituted pyrimidine derivatives. Although these methods are more commonly applied to pyridines and pyrazolylpyridines, the principles can be adapted for pyrimidine analogs.

- Bases: Potassium carbonate.

- Solvent: Acetonitrile.

- Temperature: Sequential heating steps (60 °C followed by 110 °C).

- Atmosphere: Nitrogen to prevent side reactions.

- Data Table: Representative Preparation Conditions

| Method Type | Starting Material | Reagents/Bases | Solvent | Temperature (°C) | Time (h) | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Direct Ethynylation | 4-Methoxy-5-methylpyrimidine | K2CO3 or NaH | CH3CN or DMSO | 60–110 | 6–16 | N2 | Variable | Base-mediated nucleophilic substitution |

| Catalytic Hydrogenation | 2-Methoxy-5-nitro-4-methyl-6-chloropyrimidine | Ni catalyst, triethylamine | Methanol or CH3CN | 30–50 | 5 | H2 (2–3 MPa) | 71–86 | One-pot reduction to amino derivative |

| Multicomponent One-Pot Synthesis | α-Bromoketones, N-tosylhydrazones, 2-ethynylpyridine | K2CO3 | CH3CN | 60 then 110 | 6 + 16 | N2 | Moderate | Adaptable for pyrimidine derivatives |

- The base-mediated ethynylation method provides a straightforward approach but requires careful control of reaction conditions to avoid side reactions such as polymerization or over-substitution.

- Catalytic hydrogenation is an efficient method for preparing amino-substituted intermediates with high purity, which can be further functionalized to obtain the target ethynylated pyrimidine.

- Multicomponent synthetic routes offer versatility and the potential for structural diversity but may require optimization for pyrimidine substrates.

- Reaction monitoring by NMR and chromatographic techniques (GC, HPLC) confirms high purity and successful substitution.

- The choice of solvent and base critically influences the yield and selectivity of the ethynylation reaction.

The preparation of 2-ethynyl-4-methoxy-5-methylpyrimidine is effectively achieved through base-mediated ethynylation of 4-methoxy-5-methylpyrimidine, supported by catalytic hydrogenation methods for precursor synthesis. Multicomponent and one-pot reactions provide promising alternative routes for complex derivatives. Optimization of reaction parameters such as temperature, solvent, base, and atmosphere is essential for maximizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethynyl-4-methoxy-5-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethynyl group to an ethyl group.

Substitution: The compound can undergo substitution reactions where the methoxy or methyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, various solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Ethynyl-4-methoxy-5-methylpyrimidine has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to act as an inhibitor of specific biological pathways, particularly those involved in cancer metabolism.

- Inhibition of Monocarboxylate Transporters (MCTs) : Research indicates that this compound selectively inhibits MCTs, which are crucial for tumor growth and survival. This inhibition can exploit metabolic vulnerabilities in cancer cells, making it a candidate for targeted cancer therapies.

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity in Click Chemistry : The ethynyl group can participate in click chemistry reactions, facilitating the formation of complex molecular architectures efficiently .

Material Science

There is emerging interest in the application of this compound in material science due to its potential to create conjugated polymers with unique electrical and optical properties.

- Development of Functional Materials : The compound could be utilized to synthesize novel materials with applications in electronics and photonics, although further research is needed to fully explore this potential.

Case Study 1: Inhibition of Cancer Cell Metabolism

A study focused on the effects of this compound on cancer cell lines demonstrated its ability to inhibit MCTs effectively. The results indicated a significant reduction in lactate transport and tumor cell proliferation when treated with the compound, highlighting its potential as an anti-cancer agent.

Case Study 2: Synthesis of Novel Pyrimidine Derivatives

Research involving the synthesis of pyrimidine derivatives using this compound as a precursor revealed high yields and purity. The optimized synthetic route employed palladium-catalyzed reactions, showcasing the compound's utility in generating complex structures for further biological evaluation .

Mecanismo De Acción

The mechanism by which 2-Ethynyl-4-methoxy-5-methylpyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes and pathways.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below compares 2-Ethynyl-4-methoxy-5-methylpyrimidine with structurally related pyrimidine derivatives:

Functional Group Impact on Properties

- Reactivity: The ethynyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), distinguishing it from analogs with hydroxyl or ester groups . In contrast, compounds like 5-(2-hydroxyethyl)pyrimidin-2,4-dione exhibit reactivity dominated by keto-enol tautomerism .

- Polarity and Solubility : The 4-methoxy and 5-methyl substituents reduce polarity compared to hydroxyl-containing analogs (e.g., 6-(tert-Butyl)-2-methylpyrimidin-4-ol), which have higher aqueous solubility due to hydrogen bonding . Ester-containing derivatives (e.g., ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate) display increased lipophilicity (LogP = 1.36), making them suitable for membrane penetration in drug design .

Research Findings and Trends

- Biological Activity : Pyrimidines with methoxy and methyl groups (e.g., the target compound) often exhibit enhanced metabolic stability compared to hydroxylated analogs, as seen in kinase inhibitor studies .

- Thermodynamic Stability: X-ray crystallography of analogs like 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine () reveals that methoxy groups contribute to planar molecular conformations, favoring π-π stacking interactions .

Actividad Biológica

2-Ethynyl-4-methoxy-5-methylpyrimidine, with the molecular formula C8H8N2O, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 4-methoxy-5-methylpyrimidine with ethynylating agents under basic conditions. Common bases used in this reaction include potassium carbonate and sodium hydride, which facilitate the deprotonation necessary for the ethynyl group to react with the pyrimidine ring.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The ethynyl group can form reactive intermediates that may modulate enzyme activity, receptor interactions, and cellular signaling pathways. This mechanism is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been noted for its activity against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with various infections .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth . The structural characteristics of this compound may contribute to its ability to act on cancer cells selectively.

Study on Antimicrobial Efficacy

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited a notable inhibitory effect on bacterial growth, particularly against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Study on Anticancer Activity

A separate investigation focused on the anticancer properties of pyrimidine derivatives showed that this compound could inhibit cell proliferation in murine melanoma cells. The study reported that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .

Comparative Analysis

When compared to other similar compounds, such as 2-Ethynyl-4-methoxy-5-methylpyridine and 2-Ethynyl-4-methoxy-5-methylthiazole, this compound demonstrates unique biological properties due to its distinct structural features. These differences may influence their respective mechanisms of action and efficacy profiles in biological systems.

Q & A

Q. Table 1: Comparative Reactivity of Pyrimidine Derivatives

| Compound | Substituent | Reaction Rate (Suzuki Coupling) |

|---|---|---|

| This compound | Ethynyl | 1.0 (reference) |

| 4-Methoxy-5-methylpyrimidine | H | 0.3 |

Q. Table 2: Recommended Analytical Techniques

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-UV | Purity assessment | 0.1% |

| NMR | Structural confirmation | N/A |

| X-ray | Absolute configuration | Single crystal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.